钆(3+);三高氯酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

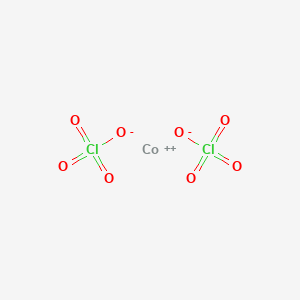

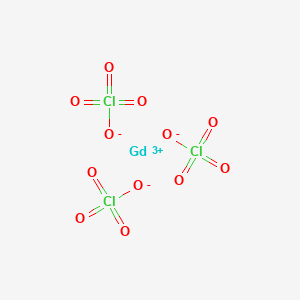

Gadolinium(III) perchlorate, also known as GdClO4, is a rare earth metal salt composed of gadolinium in its +3 oxidation state and perchlorate anion. It is a white, odorless, crystalline powder that is highly hygroscopic and soluble in water. It is a commercially available compound used in a variety of scientific applications, including organic synthesis, analytical chemistry, and biochemistry.

科学研究应用

医学影像

钆 (Gd) 是一种稀土元素。 其三价阳离子 (Gd3+) 的性质使其适合作为螯合物的中心离子,这些螯合物以静脉注射的方式给药给患者,用作磁共振成像 中的造影剂。 此类 Gd-螯合物已被使用超过三十年 。

X 射线计算机断层扫描

氧化钆 (III) (Gd2O3) 可应用于X 射线计算机断层扫描 。 Gd3+ 离子是顺磁性的,具有大的磁矩 。

癌症的中子俘获治疗

Gd2O3 也可用于癌症的中子俘获治疗 。 Gd3+ 离子的顺磁性和它们大的磁矩使其适合于此应用 。

环境和健康问题

然而,磁共振成像的广泛使用导致全球工业化地区钆含量升高,加剧了自然发生并引起环境和健康问题 。

肾源性系统性纤维化

在过去的几十年里,人们对 Gd-螯合物在肾功能严重障碍患者中潜在的有害影响有了越来越多的认识。 在这些患者中,存在发生潜在致残和致命的疾病的风险,即肾源性系统性纤维化 。

钆在体内的潴留

人们也越来越认识到钆在体内的潴留,即使在没有肾功能障碍的患者中也是如此。 给药剂量的累积数量以及给药的螯合物化学结构是组织中潴留的重要因素 。

作用机制

Target of Action

Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .

Mode of Action

Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .

Biochemical Pathways

A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .

Pharmacokinetics

It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .

Result of Action

Gadolinium has been shown to promote cell growth in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of gadolinium(III) perchlorate can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .

安全和危害

未来方向

One of the future directions in the research of gadolinium(III) compounds is the preparation of one-dimensional gadolinium(III) complexes based on α-glycine and β-alanine amino acids . Further studies are needed to investigate the effect of free gadolinium ion (Gd3+) for risk assessment on human health .

生化分析

Biochemical Properties

The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images

Cellular Effects

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

Molecular Mechanism

Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI . They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images

Dosage Effects in Animal Models

Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs

Metabolic Pathways

Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms

Transport and Distribution

Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops

Subcellular Localization

Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure

属性

| { "Design of the Synthesis Pathway": "The synthesis of gadolinium(III) perchlorate can be achieved through a simple reaction between gadolinium(III) oxide and perchloric acid. The reaction is exothermic and should be carried out under controlled conditions to avoid any safety hazards.", "Starting Materials": [ { "Name": "Gadolinium(III) oxide", "Amount": "1 mole" }, { "Name": "Perchloric acid", "Amount": "6 moles" } ], "Reaction": [ "Step 1: Add the gadolinium(III) oxide to a round-bottom flask.", "Step 2: Slowly add the perchloric acid to the flask while stirring continuously.", "Step 3: Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain gadolinium(III) perchlorate as a white crystalline solid." ] } | |

| 14017-52-8 | |

分子式 |

ClGdHO4 |

分子量 |

257.7 g/mol |

IUPAC 名称 |

gadolinium;perchloric acid |

InChI |

InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI 键 |

MCXIWUZGDDRYRZ-UHFFFAOYSA-N |

SMILES |

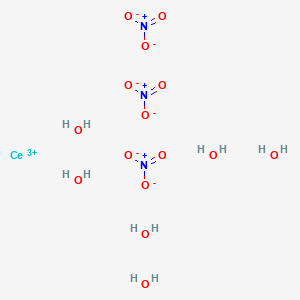

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |

规范 SMILES |

OCl(=O)(=O)=O.[Gd] |

Pictograms |

Oxidizer; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?

A1: Gadolinium(III) perchlorate plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.

Q2: What structural information about the synthesized gadolinium(III) perchlorate complexes can be obtained from the study?

A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for gadolinium(III) perchlorate itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

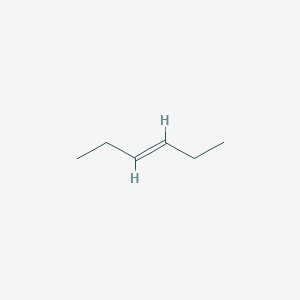

![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)